molecular formula C17H16BrNO4 B3449531 N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247592-79-6

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B3449531
CAS No.: 247592-79-6
M. Wt: 378.2 g/mol
InChI Key: LWYZQPHDSQHZAZ-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide (CAS: 247592-78-5) is an acetamide derivative characterized by a 4-bromophenyl group, an ethoxy-substituted phenoxy ring, and a formyl group at the para position of the phenoxy moiety. Its molecular formula is C₁₆H₁₄BrNO₄, with a molar mass of 364.19 g/mol .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO4/c1-2-22-16-9-12(10-20)3-8-15(16)23-11-17(21)19-14-6-4-13(18)5-7-14/h3-10H,2,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZQPHDSQHZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204136
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247592-79-6
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with acetic anhydride to form N-(4-bromophenyl)acetamide.

    Ethoxylation: The intermediate is then reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Formylation: The final step involves the formylation of the phenoxy group using a formylating agent like paraformaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)acetamide.

    Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry

  • Intermediate in Synthesis : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.

Biology

  • Biological Activity : Research indicates potential biological activities including antimicrobial and anti-inflammatory effects. Studies have shown that structurally related compounds exhibit significant inhibition against various pathogens, suggesting that N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide may also possess similar properties .

Medicine

  • Drug Development : The compound is explored as a lead candidate in drug development due to its ability to interact with specific molecular targets. Its mechanism of action involves forming covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function .
  • Anticancer Properties : Recent studies have highlighted its potential as an anticancer agent, showing promising results in inhibiting cancer cell proliferation through various pathways, including enzyme inhibition and receptor binding .

Industry

  • Specialty Chemicals : In industrial applications, it is utilized in the production of specialty chemicals and materials, contributing to advancements in agrochemicals and pharmaceuticals.

Case Studies and Research Findings

Several case studies illustrate the compound's effectiveness:

  • A study on derivatives of this compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antibiotics .
  • Another investigation focused on its anticancer properties revealed that compounds with similar structures inhibited cancer cell lines significantly more than traditional treatments, suggesting a new avenue for cancer therapy .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formyl and ethoxy groups may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, heterocyclic systems, and functional groups, leading to differences in synthesis, stability, and bioactivity. Below is a detailed comparison:

Substituent Variations on the Aromatic Ring
Compound Name Substituent Changes Key Properties Biological Relevance Reference
N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide Base structure: 4-bromo, 2-ethoxy, 4-formyl Molar mass: 364.19 g/mol Potential FPR modulation (inferred from analogs)
2-(2-ethoxy-4-formylphenoxy)-N-(4-fluorophenyl)acetamide Bromo → Fluoro (4-fluorophenyl) CAS: 575449-73-9; Formula: C₁₇H₁₆FNO₄ Enhanced solubility due to fluorine’s electronegativity
N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide Bromo → Ethoxy (4-ethoxyphenyl); methoxy at phenoxy CAS: 876566-09-5 Improved metabolic stability (ethoxy vs. bromo)
N-(2-methylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide Bromo → 2-methylphenyl CAS: 247592-68-3 Steric hindrance from methyl group may reduce receptor binding

Key Insights :

  • Fluorine substitution improves solubility and bioavailability, as seen in CAS 575449-73-9 .
  • Ethoxy/methoxy groups (e.g., ) may enhance metabolic stability compared to halogens.
Heterocyclic Analogs
Compound Name Heterocyclic System Yield (%) Melting Point (°C) Activity Reference
N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h) Thiazole-2-one 21 162–164 FPR1/FPR2 agonism (HL60/RBL-2H3 cells)
N-(4-bromophenyl)-2-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidine-3-yl)acetamide (4l) Thiazolidine-2,4-dione 98 260–262 Antimicrobial (high yield due to stable heterocycle)
N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one N/A N/A Potent FPR2 agonist (calcium mobilization in neutrophils)

Key Insights :

  • Thiazole/thiazolidinedione derivatives (e.g., ) exhibit lower yields (15–21%) compared to thiazolidinediones (96–98%), likely due to synthetic complexity.
  • Pyridazinone analogs () show receptor specificity (FPR2 vs. FPR1), highlighting the role of heterocycles in target selectivity.
Functional Group Modifications
Compound Name Functional Group Key Properties Reference
N-(4-bromophenyl)-2-((5-methyltriazinoindol-3-yl)thio)acetamide (26) Thioether-linked triazinoindole Purity >95%; antimycobacterial activity inferred
N-(4-bromophenyl)-2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide Hydrazone moiety Potential chelation properties; structural flexibility
AMC3 (N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1-yl]acetamide) Cyano and methoxyphenyl groups FPR modulator; pain-killer effects in vivo

Key Insights :

  • Cyano groups (e.g., AMC3, ) enhance binding affinity to receptors like FPRs through dipole interactions.

Biological Activity

N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a synthetic organic compound classified as an acetamide. It features a complex structure that includes a bromophenyl group, an ethoxy group, and a formylphenoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, both Gram-positive and Gram-negative. The results indicate that this compound exhibits promising antibacterial activity, comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison
E. coli12.5 µg/mLSimilar to levofloxacin
S. aureus10 µg/mLLower than standard
S. typhi15 µg/mLComparable to standard
B. subtilis8 µg/mLLower than standard

These findings suggest that this compound could be developed as a potential antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated, particularly against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. In vitro studies using the Sulforhodamine B (SRB) assay demonstrated significant cytotoxic effects.

Compound Inhibition (%) Comparison
This compound82%Compared to 5-FU (96%)
Control (5-Fluorouracil)96%Standard reference

The compound's mechanism appears to involve interaction with specific molecular targets, potentially leading to apoptosis in cancer cells .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Interaction : The compound's functional groups may facilitate binding to enzyme active sites, inhibiting their activity.
  • Receptor Modulation : The bromophenyl group enhances hydrophobic interactions, possibly increasing binding affinity to receptors involved in cancer progression.
  • Covalent Bond Formation : The formyl group may form covalent bonds with nucleophilic sites on proteins, altering their functions and leading to cell death in cancerous tissues .

Case Study 1: Antimicrobial Evaluation

In a recent study, this compound was tested against a panel of bacterial strains using the turbidimetric method. The results indicated that the compound exhibited significant antimicrobial activity, especially against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of conventional antibiotics like levofloxacin.

Case Study 2: Anticancer Activity Assessment

Another investigation focused on the anticancer efficacy of this compound against MCF7 cells. The study revealed that it induced apoptosis at concentrations that produced moderate cytotoxicity, highlighting its potential as a lead compound for further development in cancer therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Reactant of Route 2
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N-(4-bromophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

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